molecular formula C6H14N2O6Pt B051531 Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) CAS No. 113287-15-3

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Cat. No. B051531
CAS RN: 113287-15-3
M. Wt: 405.27 g/mol
InChI Key: RXYYLCACJIDITA-UHFFFAOYSA-J
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Description

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a chemical compound . It is an analog of Cisplatin with reduced nephrotoxicity . It is also known as CBDCA-ox and OXOCBDCA .


Synthesis Analysis

The synthesis of platinum-based compounds like Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves reacting 1,3-Cyclobutane dicarboxylic acid with platinum (II) compounds.


Molecular Structure Analysis

The molecular formula of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is C6H14N2O6Pt . The importance of the cyclobutane ring as a structure-promoting unit could be relevant for understanding the structural aspects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV).


Chemical Reactions Analysis

Platinum compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), are known for their complex reactions, particularly with nucleophiles.


Physical And Chemical Properties Analysis

The molecular weight of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is 405.27 g/mol . While specific studies directly addressing the physical properties of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) were not found, the properties of related platinum compounds, such as solubility, stability, and reactivity, generally provide useful comparative insights.

Scientific Research Applications

Antineoplastic Agent

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” is used as an antineoplastic agent . Antineoplastic agents are substances that inhibit the maturation and proliferation of malignant cells. They are used in the treatment of cancer.

Reduced Nephrotoxicity

This compound is an analogue of Cisplatin with reduced nephrotoxicity . Nephrotoxicity refers to the toxicity in the kidneys. It is a poisonous effect of some substances, both toxic chemicals, and medications, on the kidneys. Reduced nephrotoxicity means it is less harmful to the kidneys compared to other similar compounds.

DNA Adduct Formation

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” acts by forming DNA adducts . DNA adducts are formed when a chemical binds to DNA. They can interfere with the DNA repair mechanisms, ultimately leading to cell death. This property is particularly useful in cancer treatment, where the goal is to kill cancer cells.

Clinical Evaluation

This compound is currently undergoing clinical evaluation . Clinical evaluation refers to the process of assessing the effectiveness and safety of a medical intervention in humans. This is usually done through clinical trials.

Pharmacokinetic Studies

Pharmacokinetic studies have been performed on patients receiving this compound . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding the pharmacokinetics of a drug is crucial for determining the appropriate dosage and frequency of administration.

Reduced Emetic Effects

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” is less emetic than cisplatin . Emetic substances induce vomiting, which is a common side effect of many cancer treatments. Therefore, a compound with reduced emetic effects would be more comfortable for patients undergoing treatment.

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Most of the dose of platinum is excreted in the urine . Impairment of renal function may be associated with drug retention and an increased risk of myelosuppression .

Result of Action

The molecular and cellular effects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)'s action include the formation of DNA adducts, disruption of DNA repair mechanisms, and induction of cell death. These effects contribute to the compound’s antineoplastic (anti-cancer) activity .

properties

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYLCACJIDITA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150347
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

CAS RN

113287-15-3
Record name (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113287-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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